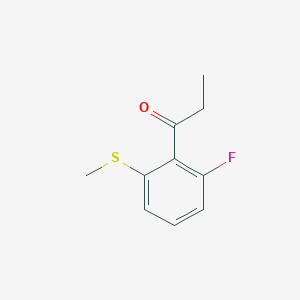
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS. It is a key intermediate in organic synthesis, often used in the preparation of various target molecules. The compound features a fluorine atom and a methylthio group attached to a phenyl ring, which is connected to a propanone moiety.
Métodos De Preparación
The synthesis of 1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one typically involves starting from appropriate raw materials and undergoing a series of organic reactions. One common method involves the reaction of 2-fluoro-6-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one is utilized in various scientific research applications, including:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptor sites, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the ketone group.
2-methyl-4’-(methylthio)-2-morpholinopropiophenone: Contains a morpholine ring and is used as a photoinitiator.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11FOS |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-(2-fluoro-6-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FOS/c1-3-8(12)10-7(11)5-4-6-9(10)13-2/h4-6H,3H2,1-2H3 |
Clave InChI |
KYTLYKRXBODOAK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC=C1SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


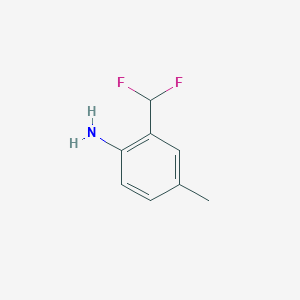
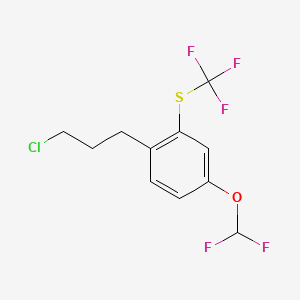
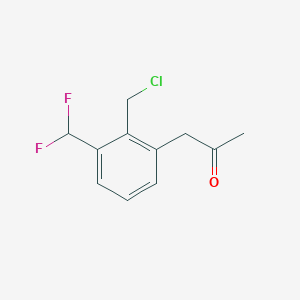
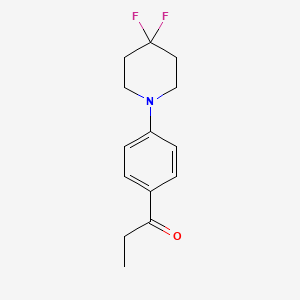
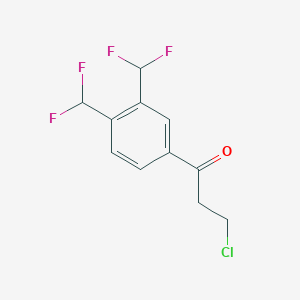
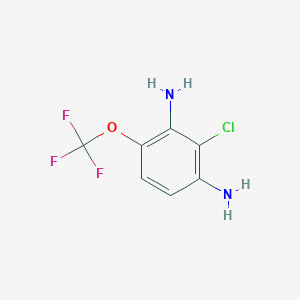
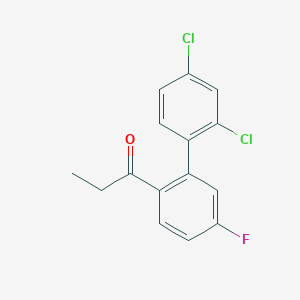
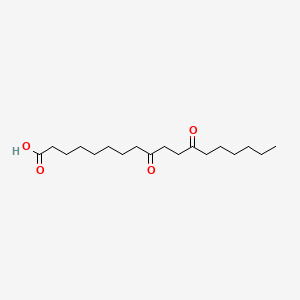
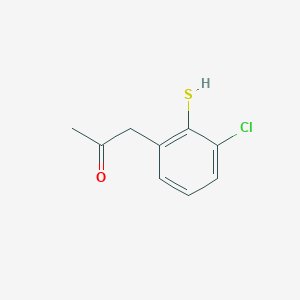
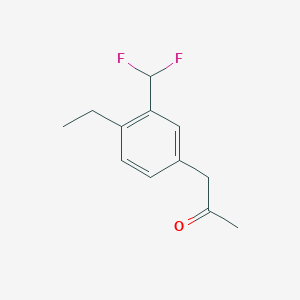
![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)
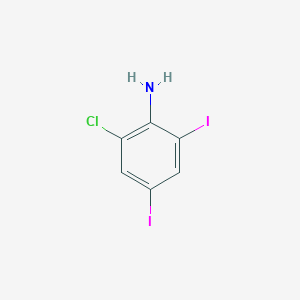
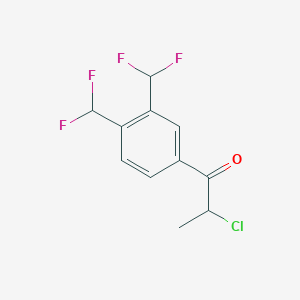
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
